

4'-Hydroxy Repaglinide: A Definitive Probe for Cytochrome P450 2C8 Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Hydroxy Repaglinide

Cat. No.: B564462

[Get Quote](#)

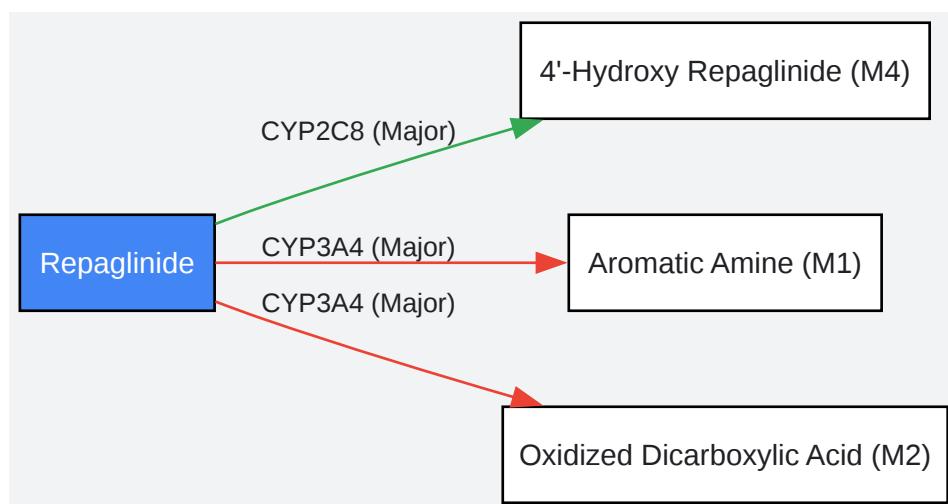
A comprehensive guide for researchers and drug development professionals on the validation and application of 4'-hydroxy repaglinide as a selective probe for cytochrome P450 2C8 (CYP2C8), with comparisons to other established probes.

The accurate characterization of drug metabolism pathways is a cornerstone of modern drug development. Cytochrome P450 2C8 (CYP2C8) is a key enzyme involved in the metabolism of numerous clinically important drugs. Identifying selective and reliable probes for CYP2C8 is crucial for *in vitro* and *in vivo* studies to predict and understand drug-drug interactions. This guide provides a detailed validation of the formation of 4'-hydroxy repaglinide, the primary CYP2C8-mediated metabolite of repaglinide, as a definitive probe for CYP2C8 activity. We present comparative data with other commonly used CYP2C8 probes and detailed experimental protocols to facilitate its implementation in your research.

Executive Summary

Repaglinide, an oral antidiabetic drug, is extensively metabolized in the liver, primarily by CYP2C8 and CYP3A4.^{[1][2]} The formation of its M4 metabolite, correctly identified as 4'-hydroxyrepaglinide, is predominantly and specifically catalyzed by CYP2C8.^{[3][4]} This specificity, coupled with its relatively high turnover rate, makes the monitoring of 4'-hydroxyrepaglinide formation an excellent method for probing CYP2C8 activity. This guide will demonstrate that while other probes for CYP2C8 exist, the repaglinide to 4'-hydroxyrepaglinide metabolic pathway offers a sensitive and specific tool for researchers.

Comparative Performance of CYP2C8 Probes


The selection of an appropriate probe substrate is critical for the accurate assessment of enzyme kinetics and inhibition. The ideal probe should be predominantly metabolized by a single enzyme, have favorable kinetic properties, and be readily available and quantifiable. The following table summarizes key performance metrics for 4'-hydroxyrepaglinide formation and other established CYP2C8 probes.

Probe Substrate	Metabolite	Primary Enzyme	K _m (μM)	V _{max} (pmol/min/mg protein)	Intrinsic Clearance (CL _{int} , μL/min/mg protein)	Reference
Repaglinide	4'-hydroxyrepaglinide (M4)	CYP2C8	5.4 - 10.2	160 - 880	High	[5][6]
Paclitaxel	6α-hydroxypaclitaxel	CYP2C8	15	Not consistently reported	Moderate	[7]
Amodiaquine	N-desethylamodiaquine	CYP2C8	Not consistently reported	Not consistently reported	Moderate	[7]
Rosiglitazone	N-desmethylrosiglitazone	CYP2C8	Not consistently reported	Not consistently reported	Moderate	

Note: Kinetic parameters can vary depending on the in vitro system (e.g., human liver microsomes, recombinant enzymes) and experimental conditions. The data presented are representative values from the literature.

Metabolic Pathway of Repaglinide

The metabolic fate of repaglinide is complex, involving multiple cytochrome P450 enzymes. Understanding this pathway is essential to appreciate the specificity of 4'-hydroxyrepaglinide as a CYP2C8 probe.

[Click to download full resolution via product page](#)

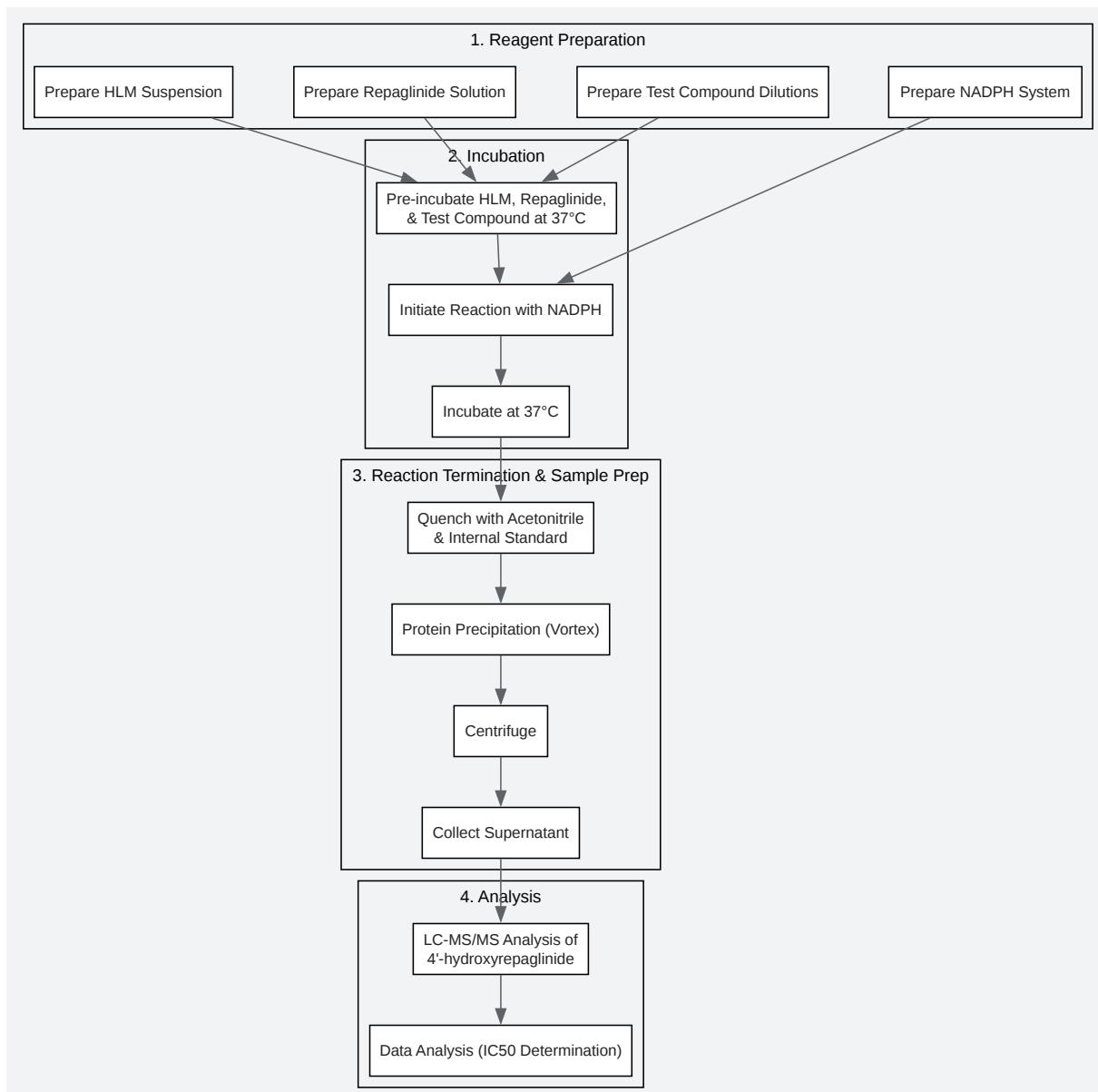
Caption: Metabolic conversion of Repaglinide to its major metabolites.

Experimental Protocols

In Vitro CYP2C8 Inhibition Assay using Human Liver Microsomes (HLM) and Repaglinide

This protocol outlines a typical procedure to assess the inhibitory potential of a test compound on CYP2C8 activity by measuring the formation of 4'-hydroxyrepaglinide.

Materials:


- Pooled Human Liver Microsomes (HLM)
- Repaglinide
- 4'-hydroxyrepaglinide analytical standard
- Test compound

- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound) for quenching and protein precipitation
- LC-MS/MS system

Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of repaglinide, 4'-hydroxyrepaglinide, and the test compound in a suitable organic solvent (e.g., DMSO, methanol).
 - Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid affecting enzyme activity.
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation:
 - In a microcentrifuge tube or a 96-well plate, pre-incubate HLM (final concentration typically 0.1-0.5 mg/mL), repaglinide (at a concentration near its Km, e.g., 10 μ M), and the test compound (at various concentrations) in potassium phosphate buffer at 37°C for 5-10 minutes.
 - Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
 - Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Reaction Termination and Sample Preparation:

- Stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.
- Vortex the samples to ensure complete protein precipitation.
- Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the samples for the presence and quantity of 4'-hydroxyrepaglinide using a validated LC-MS/MS method.[1][5]
 - Develop a standard curve using the 4'-hydroxyrepaglinide analytical standard to quantify the metabolite formed in the incubation samples.
- Data Analysis:
 - Calculate the rate of 4'-hydroxyrepaglinide formation in the presence and absence of the test compound.
 - Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the test compound concentration.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro CYP2C8 inhibition assay.

Conclusion

The formation of 4'-hydroxyrepaglinide from its parent compound, repaglinide, serves as a highly specific and sensitive probe for determining CYP2C8 activity. Its favorable kinetics and the clear distinction from the CYP3A4-mediated metabolic pathways of repaglinide make it a superior choice for in vitro drug-drug interaction studies. By utilizing the comparative data and detailed protocols provided in this guide, researchers and drug development professionals can confidently employ 4'-hydroxyrepaglinide as a definitive probe to elucidate the role of CYP2C8 in drug metabolism and to accurately predict potential clinical interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. High-performance liquid chromatography analysis of CYP2C8-catalyzed paclitaxel 6alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 2C8 pharmacogenetics: a review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- To cite this document: BenchChem. [4'-Hydroxy Repaglinide: A Definitive Probe for Cytochrome P450 2C8 Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564462#validation-of-3-hydroxy-repaglinide-as-a-definitive-cyp2c8-probe>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com